molecular formula C8H2Br2O4S2 B13074953 2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid

2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid

Cat. No.: B13074953
M. Wt: 386.0 g/mol
InChI Key: DDOGSJWBQYTGKV-UHFFFAOYSA-N
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Description

2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid is a brominated derivative of thieno[3,2-b]thiophene, a heterocyclic compound containing sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid typically involves the bromination of thieno[3,2-b]thiophene derivatives. One common method includes the bromination of thieno[3,2-b]thiophene-2-carboxylic acid using bromine in water and acetic acid . Another approach involves the halogen dance reaction of 2,5-dibromothieno[3,2-b]thiophene with lithium diisopropyl amide (LDA) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis can be achieved by optimizing the reaction conditions used in laboratory-scale syntheses, such as controlling the temperature, reaction time, and concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s bromine atoms and thiophene rings play a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid is unique due to its specific bromination pattern and carboxylic acid functional groups, which provide distinct electronic properties and reactivity compared to other thieno[3,2-b]thiophene derivatives.

Properties

Molecular Formula

C8H2Br2O4S2

Molecular Weight

386.0 g/mol

IUPAC Name

2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid

InChI

InChI=1S/C8H2Br2O4S2/c9-5-1(7(11)12)3-4(16-5)2(8(13)14)6(10)15-3/h(H,11,12)(H,13,14)

InChI Key

DDOGSJWBQYTGKV-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC2=C1SC(=C2C(=O)O)Br)Br)C(=O)O

Origin of Product

United States

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